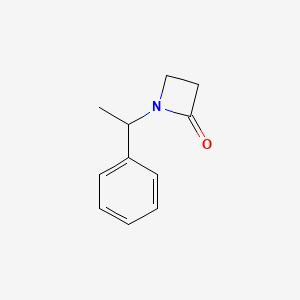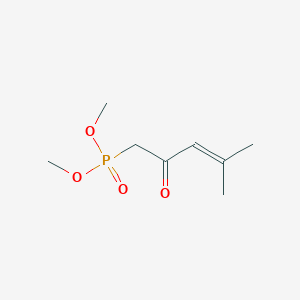
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C8H15O4P. This compound is characterized by the presence of a phosphonic acid group esterified with a dimethyl group and a 4-methyl-2-oxo-3-pentenyl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester typically involves the esterification of phosphonic acid with the appropriate alcohol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the functional groups present. The phosphonic acid group is known to interact with metal ions and active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
- Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, diethyl ester
- Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dipropyl ester
Comparison: Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester is unique due to its specific ester groups and the 4-methyl-2-oxo-3-pentenyl moiety. Compared to its diethyl and dipropyl counterparts, the dimethyl ester may exhibit different reactivity and solubility properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
95485-29-3 |
|---|---|
Molecular Formula |
C8H15O4P |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H15O4P/c1-7(2)5-8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3 |
InChI Key |
OPLSTCHIXOAILE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CP(=O)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
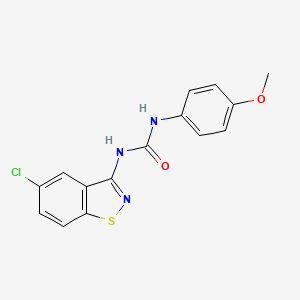


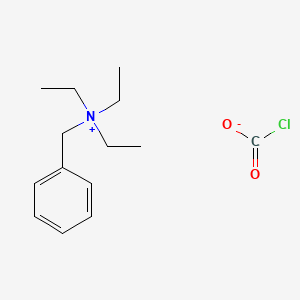
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)



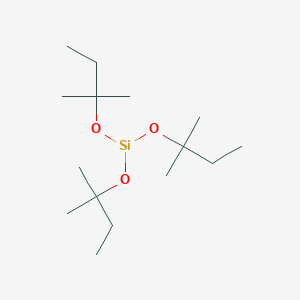
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
